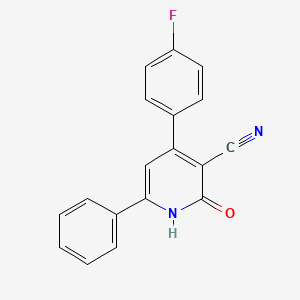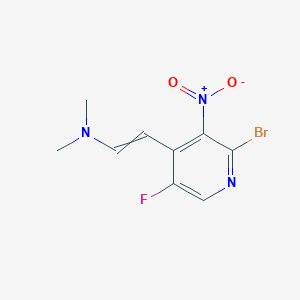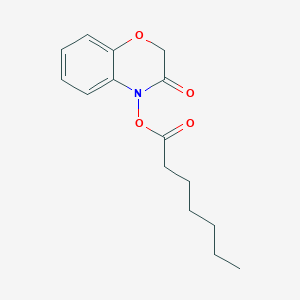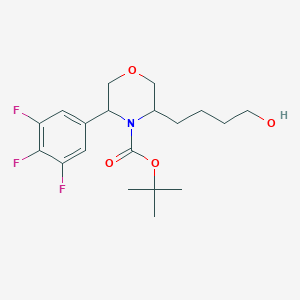
Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group, a furan-2-carbonyl group, and a piperazine-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate typically involves the acylation of piperazine derivatives. One common method includes the reaction of piperazine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and substituted benzyl derivatives, respectively.
Scientific Research Applications
Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and piperazine moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl piperazine-1-carboxylate: Lacks the furan-2-carbonyl group.
Furan-2-carbonyl piperazine: Lacks the benzyl group.
N-(furan-2-carbonyl)piperazine derivatives: Similar structure but with different substituents on the piperazine ring.
Uniqueness
Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate is unique due to the combination of the benzyl group, furan-2-carbonyl group, and piperazine-1-carboxylate moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Properties
CAS No. |
918479-83-1 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H18N2O4/c20-16(15-7-4-12-22-15)18-8-10-19(11-9-18)17(21)23-13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
InChI Key |
WZGZQHUCMOKQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12627769.png)

![N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine](/img/structure/B12627786.png)
![4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12627793.png)


![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)
![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B12627811.png)
![ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12627817.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane](/img/structure/B12627825.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B12627830.png)

![1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one](/img/structure/B12627832.png)

